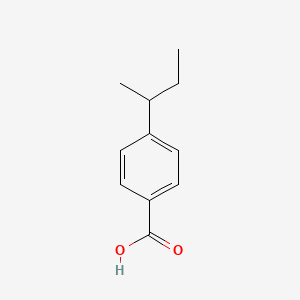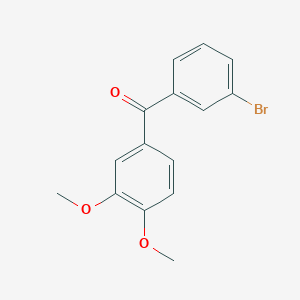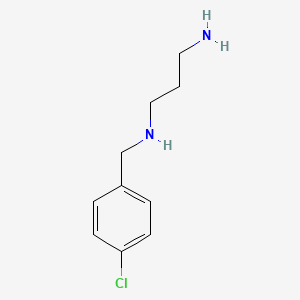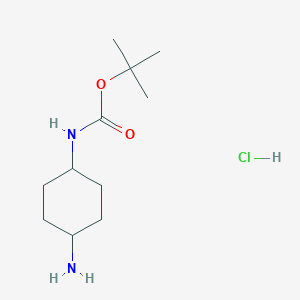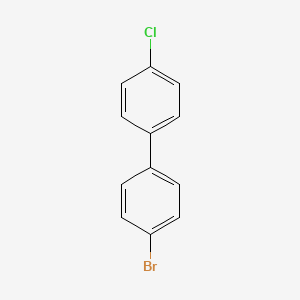
4-Bromo-4'-chloro-1,1'-biphenyl
Vue d'ensemble
Description
The compound "4-Bromo-4'-chloro-1,1'-biphenyl" is a biphenyl derivative characterized by the presence of a bromine atom and a chlorine atom on the para positions of the two phenyl rings. While the specific compound is not directly studied in the provided papers, related compounds with bromo and chloro substituents on biphenyl structures have been investigated for various applications, including their role as inhibitors in neurological processes, their structural and thermal properties, and their reactivity in chemical synthesis .
Synthesis Analysis
The synthesis of brominated biphenyl compounds can be achieved through bromination reactions. For instance, 4-bromo-4'-hydroxybiphenyl, a related compound, was synthesized using 4-hydroxybiphenyl as a starting material, followed by bromination after esterification to protect the hydroxyl group . Another study reported the synthesis of 4-bromobiphenyl by bromination of biphenyl using an orientation catalyst, with careful control over the reaction to minimize by-products . These methods highlight the importance of protecting groups and catalysts in directing the bromination to the desired positions on the biphenyl structure.
Molecular Structure Analysis
The molecular structure of bromo- and chloro-substituted biphenyls often exhibits interesting features due to the presence of these substituents. For example, the crystal structure of a related compound, N-p-Bromophenyl-N'-(2-chlorobenzoyl)urea, shows that the bromophenyl and chlorophenyl groups lie in cis and trans positions, respectively, across the C-N bonds with respect to the urea carbonyl O atom . Similarly, the structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide reveals a puckered four-membered ring with cis and trans relationships between substituents, indicating how bromo-substituents can influence the overall geometry of the molecule .
Chemical Reactions Analysis
The reactivity of bromo- and chloro-substituted biphenyls can be complex and is influenced by the electronic effects of the halogen substituents. For instance, a study on (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) furan-2(5H)-one employed Conceptual Density Functional Theory (CDFT) to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing insights into the compound's chemical reactivity properties . This suggests that similar computational approaches could be used to understand the reactivity of "4-Bromo-4'-chloro-1,1'-biphenyl".
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and chloro-substituted biphenyls are often determined by their molecular structure. For example, the crystal structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione shows non-classical hydrogen bonds and π-π interactions, which could influence the compound's melting point, solubility, and other physical properties . Additionally, the thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a related compound indicate a three-stage decomposition process, which could be relevant for understanding the stability and thermal behavior of "4-Bromo-4'-chloro-1,1'-biphenyl" .
Applications De Recherche Scientifique
-
Thermophysical Property Data
- Field : Physical Chemistry
- Application : The compound “4-Bromo-4’-chloro-1,1’-biphenyl” has been studied for its thermophysical properties .
- Methods : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The data includes information on triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure and constant pressure, viscosity, and thermal conductivity .
-
In Vitro Metabolism
- Field : Biochemistry
- Application : The compound “4-Bromo-4’-chloro-1,1’-biphenyl” has been studied for its in vitro metabolism by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes .
- Methods : The study involved the use of rat hepatic microsomes and cytochrome P-450-dependent monooxygenases .
- Results : The compound undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
-
Organic Electroluminescent Device Materials
- Field : Materials Science
- Application : “4-Bromo-4’-chloro-1,1’-biphenyl” can be used in the preparation of indenoindole derivatives, which are used as organic electroluminescent device materials .
- Methods : The specific methods of application or experimental procedures would depend on the specific type of electroluminescent device being produced .
- Results : The use of “4-Bromo-4’-chloro-1,1’-biphenyl” in these devices could potentially improve their performance, although specific results would depend on the exact device and application .
-
Intermediates of Liquid Crystals
- Field : Materials Science
- Application : “4-Bromo-4’-chloro-1,1’-biphenyl” is used as an intermediate in the synthesis of liquid crystals .
- Methods : The compound is used in various synthetic procedures to produce liquid crystals .
- Results : The use of “4-Bromo-4’-chloro-1,1’-biphenyl” as an intermediate can lead to the production of high-quality liquid crystals .
-
Catalyst in Biphenyl Synthesis
- Field : Organic Chemistry
- Application : “4-Bromo-4’-chloro-1,1’-biphenyl” can be used as a catalyst in the synthesis of biphenyl .
- Methods : The compound is used in conjunction with other reagents and under specific conditions to catalyze the synthesis of biphenyl .
- Results : The use of “4-Bromo-4’-chloro-1,1’-biphenyl” as a catalyst can increase the yield of biphenyl synthesis .
-
Synthesis of 4-biphenylthiolate
- Field : Organic Chemistry
- Application : “4-Bromo-4’-chloro-1,1’-biphenyl” is used in the synthesis of 4-biphenylthiolate .
- Methods : The specific methods of application or experimental procedures would depend on the specific type of synthesis being conducted .
- Results : The use of “4-Bromo-4’-chloro-1,1’-biphenyl” in these syntheses could potentially improve the yield and quality of the 4-biphenylthiolate .
-
Synthesis of Biphenyl Derivatives
- Field : Organic Chemistry
- Application : “4-Bromo-4’-chloro-1,1’-biphenyl” is used in the synthesis of various biphenyl derivatives .
- Methods : The compound is used in conjunction with other reagents and under specific conditions to synthesize various biphenyl derivatives .
- Results : The use of “4-Bromo-4’-chloro-1,1’-biphenyl” in these syntheses can lead to the production of a wide range of biphenyl derivatives with various biological and medicinal applications .
-
Catalyst in the Synthesis of Biphenyls
- Field : Organic Chemistry
- Application : “4-Bromo-4’-chloro-1,1’-biphenyl” can be used as a catalyst in the synthesis of biphenyls .
- Methods : The compound is used in conjunction with other reagents and under specific conditions to catalyze the synthesis of biphenyls .
- Results : The use of “4-Bromo-4’-chloro-1,1’-biphenyl” as a catalyst can increase the yield of biphenyl synthesis .
Propriétés
IUPAC Name |
1-bromo-4-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXVUHANYJZYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-chloro-1,1'-biphenyl | |
CAS RN |
23055-77-8 | |
| Record name | 4-Bromo-4'-chloro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

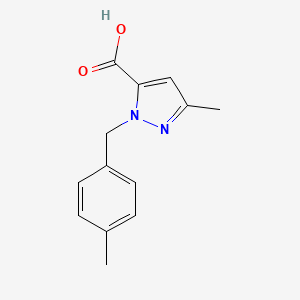
![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)



![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)
